

3-Methyl-4-morpholinoaniline as a building block in organic synthesis

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Compound of Interest

Compound Name: 3-Methyl-4-morpholinoaniline

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An In-Depth Technical Guide to **3-Methyl-4-morpholinoaniline** as a Versatile Building Block in Organic Synthesis

Executive Summary

The morpholinoaniline scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties to drug candidates. The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine function, often enhances aqueous solubility, metabolic stability, and brain permeability, making it a "privileged" structure in drug design.^[1] This guide focuses on a specific, yet highly valuable derivative: **3-Methyl-4-morpholinoaniline**. We will dissect its unique structural attributes, propose robust synthetic routes, and explore its application as a pivotal building block, particularly in the synthesis of kinase inhibitors and other biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate in their synthetic programs.

Structural Analysis and Physicochemical Profile

The strategic placement of substituents on the aniline ring dictates the reactivity and utility of **3-Methyl-4-morpholinoaniline**. The C4-morpholino group acts as a potent electron-donating group through resonance, increasing the electron density of the aromatic ring and enhancing the nucleophilicity of the aniline nitrogen. The C3-methyl group, while a weaker electron-donating group via induction, introduces significant steric and electronic effects.

- **Electronic Effects:** The combined electron-donating properties of the morpholino and methyl groups activate the aromatic ring towards electrophilic substitution and, more importantly, increase the nucleophilic character of the exocyclic amine, making it highly reactive in coupling reactions.
- **Steric Hindrance:** The methyl group at the C3 position sterically shields the adjacent C2 position and can influence the preferred conformation of the morpholine ring. Crucially, it also flanks the primary amine, which can modulate its reactivity and interactions within a target's binding pocket.

Table 1: Physicochemical Properties of **3-Methyl-4-morpholinoaniline**

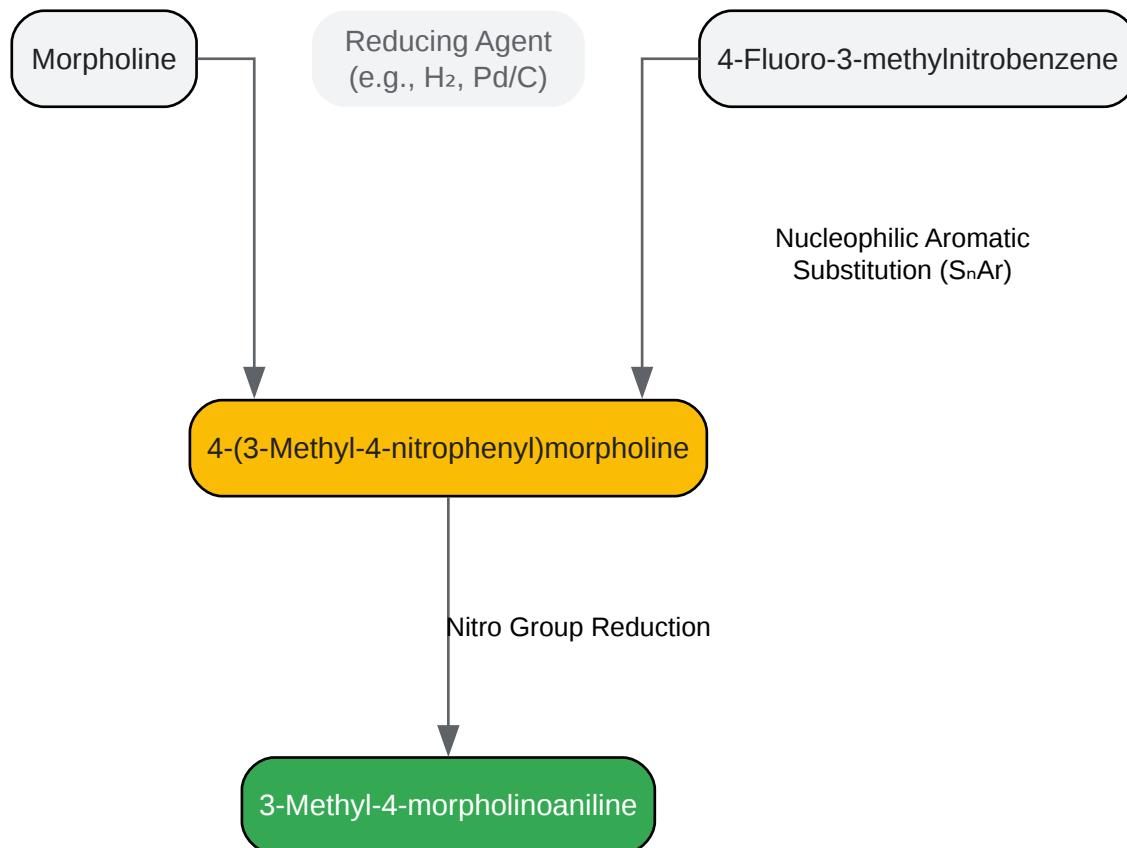
Property	Value (Estimated)	Source/Justification
CAS Number	112900-82-0	[2]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O	[3]
Molecular Weight	192.26 g/mol	[3]
Appearance	Off-white to brown crystalline solid	Inferred from analogs like 4-morpholinoaniline[4]
Melting Point	Not widely reported; likely >100 °C	Based on similar structures[2]
Boiling Point	>300 °C (Estimated)	Based on similar structures[2]
pKa (of anilinium ion)	~5.5 - 6.0	The electron-donating groups increase basicity compared to aniline (pKa 4.6).
LogP	~1.5 - 2.0	Calculated estimate; balances lipophilic rings with polar N/O atoms.

Synthesis of the **3-Methyl-4-morpholinoaniline** Building Block

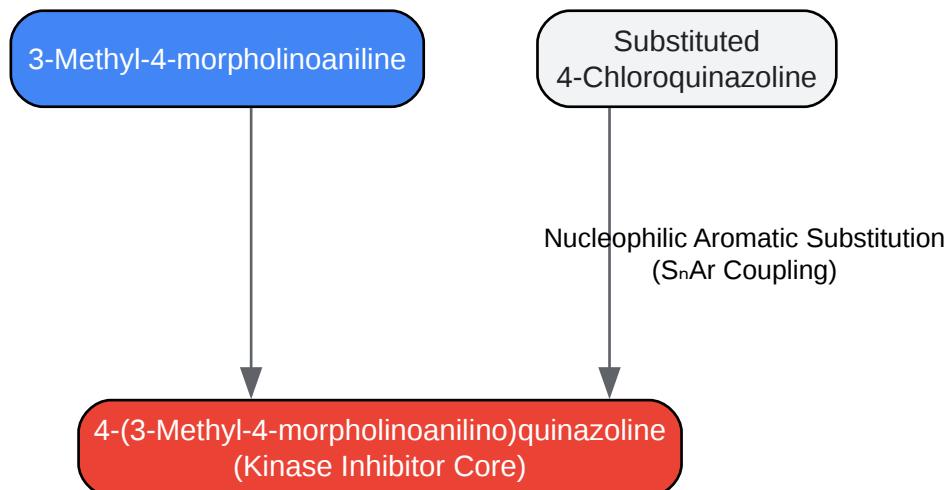
The most logical and industrially scalable approach to synthesizing **3-Methyl-4-morpholinoaniline** involves a two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by the reduction of a nitro group. This strategy leverages readily available starting materials and employs well-understood, high-yielding transformations.

The key precursor, 4-fluoro-3-methylNitrobenzene or its chloro-analog, is treated with morpholine. The electron-withdrawing nitro group strongly activates the para-position (C4) to nucleophilic attack, facilitating the displacement of the halide. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation, yields the target aniline with high purity.

Base (e.g., K_2CO_3)
Solvent (e.g., DMSO)



Solvent (e.g., Isopropanol)
Heat (Reflux)



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Caption: General scheme for synthesizing a 4-anilinoquinazoline kinase inhibitor.

Representative Protocol: Coupling with a 4-Chloroquinazoline

- Suspend the substituted 4-chloroquinazoline (1.0 eq) and **3-Methyl-4-morpholinoaniline** (1.1 eq) in isopropanol (10-20 volumes).
- Heat the mixture to reflux (approx. 82 °C). A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.
- Stir at reflux for 4-12 hours, monitoring progress by LC-MS.
- Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt often precipitates.

- Collect the solid by filtration, wash with cold isopropanol, and then with a non-polar solvent like hexanes.
- The product can be dried under vacuum or converted to the free base by treatment with an aqueous base (e.g., NaHCO_3) and extraction into an organic solvent.

Other Key Synthetic Transformations

Beyond kinase inhibitors, the primary amine of **3-Methyl-4-morpholinoaniline** serves as a versatile handle for diversification.

Table 2: Common Reactions of **3-Methyl-4-morpholinoaniline**

Reaction Type	Reagents	Product	Significance
N-Acylation	Acyl Chloride (R-COCl), Base (e.g., Pyridine)	Amide	Forms stable, neutral linkers; modifies H-bonding potential.
N-Sulfonylation	Sulfonyl Chloride (R-SO ₂ Cl), Base	Sulfonamide	Creates acidic N-H protons; acts as a hinge-binding motif or bioisostere. [5]
Reductive Amination	Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc) ₃)	Secondary Amine	Forms flexible linkers to other pharmacophores.
Buchwald-Hartwig Coupling	Aryl Halide, Pd Catalyst, Ligand, Base	Diaryl Amine	Accesses more complex, non-planar structures.

Safety and Handling

As with any substituted aniline, **3-Methyl-4-morpholinoaniline** should be handled with appropriate care. While specific data is limited, information from analogs like 4-morpholinoaniline provides a strong basis for safety protocols. [6][7] Table 3: Summary of Hazard Information (Based on Analogs)

Hazard Category	GHS Statements	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.	P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection. [8]
Skin/Eye Irritation	H315: Causes skin irritation.H319: Causes serious eye irritation.	P264: Wash skin thoroughly after handling.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]
Storage	Not specified	Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents and acids. [6]

Handling: Always use this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves. Avoid generating dust.

Conclusion

3-Methyl-4-morpholinoaniline is a highly valuable, albeit specialized, building block for organic synthesis and drug discovery. Its unique combination of a nucleophilic amine, an electron-rich aromatic core, and a pharmaceutically advantageous morpholine moiety makes it an ideal precursor for complex molecular architectures. The additional 3-methyl group provides a steric and electronic handle for fine-tuning molecular interactions, offering a distinct advantage over simpler analogs. By understanding its synthesis and core reactivity, particularly

in the construction of kinase inhibitors, researchers can effectively integrate this powerful intermediate into their discovery pipelines to develop next-generation therapeutics.

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